Peficitinib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

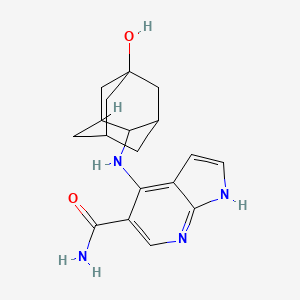

4-[(5-hydroxy-2-adamantyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREIJXJRTLTGJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Peficitinib (ASP015K): A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib, also known as ASP015K, is an orally administered small molecule that has been approved for the treatment of rheumatoid arthritis (RA) in Japan.[1] It is a member of the Janus kinase (JAK) inhibitor class of drugs, which are designed to modulate the signaling of cytokines that play a critical role in the inflammatory processes underlying autoimmune diseases like RA. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Pan-JAK Inhibition

This compound functions as a potent inhibitor of the Janus kinase family of enzymes, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2][3] These intracellular tyrosine kinases are essential for the signal transduction of a wide array of cytokines and growth factors involved in immunity and hematopoiesis. By binding to the ATP-binding site of these enzymes, this compound blocks their catalytic activity, thereby disrupting the downstream signaling cascades that drive the inflammatory response in rheumatoid arthritis.

The inhibitory activity of this compound against the different JAK isoforms has been quantified through in vitro enzyme assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below. The data indicates that this compound is a pan-JAK inhibitor with moderate selectivity for JAK3.[3]

| Target Enzyme | IC50 (nmol/L) |

| JAK1 | 3.9[3] |

| JAK2 | 5.0 |

| JAK3 | 0.71 |

| TYK2 | 4.8 |

| Table 1: In vitro inhibitory activity of this compound against Janus kinase enzymes. |

Disruption of the JAK-STAT Signaling Pathway

The primary consequence of JAK inhibition by this compound is the interruption of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway. This pathway is a critical communication route from the cell surface to the nucleus for many cytokines implicated in the pathophysiology of rheumatoid arthritis.

The signaling cascade proceeds as follows:

-

Cytokine Binding and Receptor Dimerization: Pro-inflammatory cytokines, such as various interleukins (ILs) and interferons (IFNs), bind to their specific receptors on the surface of immune cells. This binding event induces the dimerization or multimerization of the receptor subunits.

-

JAK Activation: The intracellular domains of these cytokine receptors are associated with JAKs. Upon receptor dimerization, the associated JAKs are brought into close proximity, leading to their trans-autophosphorylation and activation.

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins. Once recruited, the STATs are themselves phosphorylated by the active JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby initiating the transcription of genes that encode for pro-inflammatory mediators, including cytokines, chemokines, and other molecules that contribute to the inflammatory process and joint destruction in rheumatoid arthritis.

This compound's inhibition of JAKs at the initial stages of this cascade effectively blocks all subsequent steps, leading to a reduction in the production of inflammatory mediators.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Efficacy and safety of the oral Janus kinase inhibitor this compound (ASP015K) monotherapy in patients with moderate to severe rheumatoid arthritis in Japan: a 12-week, randomised, double-blind, placebo-controlled phase IIb study | Annals of the Rheumatic Diseases [ard.bmj.com]

Peficitinib's JAK Inhibitor Selectivity Profile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Janus kinase (JAK) inhibitor selectivity profile of Peficitinib (ASP015K). This compound is an orally active JAK inhibitor that has been investigated for the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] This document consolidates key quantitative data, outlines detailed experimental methodologies for assessing JAK inhibitor selectivity, and provides visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Selectivity Profile of this compound

This compound has been characterized as a pan-JAK inhibitor, demonstrating activity against multiple members of the JAK family. However, it exhibits a degree of selectivity, with the most potent inhibition observed against JAK3.[3][4] The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.

The IC50 values for this compound against the four members of the JAK family are summarized in the table below.

| Kinase Target | This compound IC50 (nM) |

| JAK1 | 3.9 |

| JAK2 | 5.0 |

| JAK3 | 0.7 - 0.71 |

| TYK2 | 4.8 |

Data compiled from multiple sources.[1]

Based on these in vitro enzyme assays, this compound is approximately 5.6-fold more selective for JAK3 compared to JAK1 and 7.1-fold more selective for JAK3 compared to JAK2. This moderate selectivity for JAK3 is a distinguishing feature of its profile.

The JAK-STAT Signaling Pathway and this compound's Mechanism of Action

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade utilized by numerous cytokines and growth factors to regulate cellular processes such as immunity, proliferation, and differentiation. This compound exerts its therapeutic effect by inhibiting this pathway.

The signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-activation through phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs. These phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes.

This compound, as a JAK inhibitor, competitively binds to the ATP-binding pocket of the JAK enzymes, preventing the phosphorylation of both the JAKs themselves and their downstream targets, thereby blocking the entire signaling cascade.

Experimental Protocols for Determining JAK Inhibitor Selectivity

The selectivity profile of a kinase inhibitor is determined through a combination of biochemical and cellular assays.

Biochemical Kinase Assay (Enzymatic Assay)

Biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of a purified kinase. A common method is a luminescence-based assay that quantifies ATP consumption during the phosphorylation reaction.

Principle: The assay measures the amount of ATP remaining in the reaction after the kinase has been allowed to phosphorylate its substrate. A lower ATP level corresponds to higher kinase activity. The addition of an inhibitor will result in a higher level of remaining ATP.

Generalized Protocol:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

-

Dilute the purified recombinant JAK enzymes (JAK1, JAK2, JAK3, TYK2) to the desired concentration in the kinase buffer.

-

Prepare a substrate/ATP mixture containing a specific peptide substrate for the JAKs and a defined concentration of ATP.

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in the kinase buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the this compound dilutions to the respective wells. Include control wells with solvent only (positive control for kinase activity) and wells without the enzyme (blank).

-

Add the substrate/ATP mixture to all wells.

-

Initiate the kinase reaction by adding the diluted JAK enzyme to each well (except the blank).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding a reagent that depletes the remaining ATP, such as the ADP-Glo™ Reagent, and incubate as per the manufacturer's instructions.

-

Add a kinase detection reagent that contains luciferase and luciferin. The luciferase will use the newly synthesized ATP (from ADP) to generate a luminescent signal.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the remaining ATP and thus directly proportional to kinase activity.

-

Plot the kinase activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Assay (STAT Phosphorylation Assay)

Cellular assays are crucial to confirm that the inhibitor can effectively block the target pathway within a living cell. A common cellular assay for JAK inhibitors measures the phosphorylation of STAT proteins in response to cytokine stimulation.

Principle: This assay quantifies the level of phosphorylated STAT (pSTAT) in cells after treatment with a cytokine that activates a specific JAK-STAT pathway. The inhibitory effect of a compound is measured by its ability to reduce the level of pSTAT.

Generalized Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., peripheral blood mononuclear cells - PBMCs, or a specific cell line expressing the relevant cytokine receptors) to an appropriate density.

-

Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).

-

Stimulate the cells with a specific cytokine (e.g., IL-2 to activate the JAK1/JAK3-STAT5 pathway) for a short duration (e.g., 10-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells to extract the proteins.

-

Determine the total protein concentration in each lysate to ensure equal loading for subsequent analysis.

-

-

Detection (e.g., Western Blot or ELISA):

-

Western Blot:

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT5).

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

Visualize the protein bands using a chemiluminescent substrate.

-

To normalize the data, re-probe the membrane with an antibody for the total STAT protein.

-

-

ELISA:

-

Use a sandwich ELISA kit with a capture antibody specific for the total STAT protein and a detection antibody specific for the phosphorylated STAT protein.

-

Add the cell lysates to the pre-coated wells.

-

Follow the kit instructions for washing, addition of detection antibody, and substrate.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

-

Data Analysis:

-

Quantify the levels of pSTAT relative to the total STAT for each this compound concentration.

-

Plot the percentage of pSTAT inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

A systematic workflow is employed to characterize the selectivity of a novel kinase inhibitor. This process typically involves a tiered approach, starting with the primary target and expanding to a broad panel of kinases.

This workflow ensures a thorough characterization of the inhibitor's potency against its intended target and its potential for off-target effects, which is critical for predicting both its efficacy and safety profile.

Conclusion

This compound is a pan-JAK inhibitor with moderate selectivity for JAK3. Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, a key mediator of inflammatory responses. The selectivity profile of this compound, as determined by in vitro enzymatic assays, provides a foundation for understanding its biological activity and therapeutic potential. The experimental protocols and workflow described herein represent the standard methodologies used in the pharmaceutical industry to characterize the selectivity of kinase inhibitors, ensuring a comprehensive evaluation of their therapeutic utility.

References

Peficitinib's Structural Engagement with Janus Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural biology of peficitinib, a potent Janus kinase (JAK) inhibitor. By examining its crystal structure and binding interactions with the four members of the JAK family—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—we provide a comprehensive resource for researchers in immunology, inflammation, and drug discovery. This document outlines the precise molecular interactions that underpin this compound's mechanism of action, offering valuable insights for the development of next-generation kinase inhibitors.

Introduction

This compound (ASP015K) is an orally administered small molecule inhibitor of the Janus kinase family, playing a crucial role in the signal transduction of numerous cytokines and growth factors involved in inflammatory and immune responses.[1][2] Its efficacy in treating autoimmune diseases such as rheumatoid arthritis stems from its ability to modulate the JAK-STAT signaling pathway. Understanding the precise structural basis of this compound's interaction with each JAK isozyme is paramount for elucidating its selectivity profile and for guiding the rational design of future therapeutics with improved potency and specificity.

This compound's Potency and Selectivity

This compound demonstrates potent inhibition across the JAK family, with a moderate selectivity for JAK3. The half-maximal inhibitory concentrations (IC50) highlight its sub-nanomolar to low nanomolar activity against all four kinases.

| Kinase | IC50 (nM) | PDB ID |

| JAK1 | 3.9 | 6AAH |

| JAK2 | 5.0 | 6AAJ |

| JAK3 | 0.7 | 6AAK |

| TYK2 | 4.8 | 6AAM |

The JAK-STAT Signaling Pathway and this compound's Mechanism of Action

The JAK-STAT signaling cascade is a critical pathway for transducing extracellular signals from cytokines and growth factors into a cellular response. The binding of a ligand to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity. This facilitates their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation, immunity, and cell growth.

This compound exerts its therapeutic effect by competitively binding to the ATP-binding site of the JAK kinase domain, thereby preventing the phosphorylation of STATs and blocking the downstream signaling cascade. This inhibition of the JAK-STAT pathway ultimately leads to a reduction in the production of pro-inflammatory cytokines.[1]

Crystal Structure and Binding Pockets of this compound

The crystal structures of this compound in complex with the kinase domains of JAK1, JAK2, JAK3, and TYK2 have been determined, revealing the molecular basis of its inhibitory activity. A key interaction is the formation of three hydrogen bonds between the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold of this compound and the hinge region of the kinases. While this core interaction is conserved, the binding modes of this compound within the ATP-binding pockets of the four JAKs exhibit notable differences.

This compound Binding Pocket Residues

The following tables summarize the key amino acid residues that constitute the binding pocket for this compound in each of the four JAK kinases, based on the analysis of their respective crystal structures.

JAK1 (PDB: 6AAH)

| Residue | Interaction Type |

| Leu881 | Hydrophobic |

| Gly882 | Hydrogen Bond |

| Val889 | Hydrophobic |

| Ala906 | Hydrophobic |

| Arg953 | Hydrogen Bond |

| Leu959 | Hydrogen Bond |

| Asp966 | Hydrogen Bond |

JAK2 (PDB: 6AAJ)

| Residue | Interaction Type |

| Leu855 | Hydrophobic |

| Gly856 | Hydrogen Bond |

| Val863 | Hydrophobic |

| Met929 | Hydrophobic |

| Arg938 | Hydrogen Bond |

| Leu932 | Hydrogen Bond |

| Asp939 | Hydrogen Bond |

JAK3 (PDB: 6AAK)

| Residue | Interaction Type |

| Leu828 | Hydrophobic |

| Gly829 | Hydrogen Bond |

| Val836 | Hydrophobic |

| Ala853 | Hydrophobic |

| Arg911 | Hydrogen Bond |

| Cys909 | Covalent (potential) |

| Leu905 | Hydrogen Bond |

| Asp912 | Hydrogen Bond |

TYK2 (PDB: 6AAM)

| Residue | Interaction Type |

| Leu897 | Hydrophobic |

| Gly898 | Hydrogen Bond |

| Val905 | Hydrophobic |

| Ala922 | Hydrophobic |

| Arg977 | Hydrogen Bond |

| Leu981 | Hydrogen Bond |

| Asp988 | Hydrogen Bond |

Experimental Protocols

X-ray Crystallography of JAK-Peficitinib Complexes

The following provides a generalized protocol for the determination of the crystal structures of JAK kinase domains in complex with this compound, based on established methodologies.

1. Protein Expression and Purification:

-

The kinase domains of human JAK1, JAK2, JAK3, and TYK2 are expressed in a suitable system, such as a baculovirus expression system in Sf9 insect cells.

-

The expressed proteins are purified to homogeneity using a multi-step chromatography process, typically involving affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.

2. Crystallization:

-

Purified JAK kinase domain is concentrated to a suitable concentration (e.g., 5-10 mg/mL).

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the protein solution in a slight molar excess.

-

The protein-ligand complex is subjected to crystallization screening using various commercially available or custom-made screens via the vapor diffusion method (sitting or hanging drop).

-

For JAK2 (PDB: 6AAJ), crystallization was achieved using the sitting drop vapor diffusion method at 293 K with a reservoir solution containing 50mM sodium citrate (pH 6.5), 100mM ammonium phosphate, and 20% PEG4000.

3. Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a known kinase domain structure as a search model.

-

The model is refined, and the ligand (this compound) is built into the electron density map.

In Vitro Kinase Inhibition Assay

The following protocol outlines a common method for determining the IC50 values of this compound against the JAK kinases.

1. Reagents and Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

A suitable substrate peptide (e.g., a poly-Glu-Tyr peptide).

-

ATP.

-

This compound serially diluted in DMSO.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

A detection reagent to quantify ATP consumption or ADP production (e.g., ADP-Glo™ Kinase Assay).

2. Assay Procedure:

-

The JAK enzyme and substrate are pre-incubated in the assay buffer in a 96- or 384-well plate.

-

Serial dilutions of this compound (or DMSO as a control) are added to the wells.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C for 60 minutes).

-

The reaction is stopped, and the amount of ADP produced is quantified using a luminescence-based detection reagent.

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

This technical guide provides a detailed overview of the structural and functional aspects of this compound's interaction with the Janus kinase family. The provided data on binding pockets and inhibitory concentrations, along with the outlined experimental protocols, offer a valuable resource for researchers engaged in the study of JAK inhibitors and the development of novel therapeutics for autoimmune and inflammatory diseases. The elucidation of the precise binding modes of this compound across the JAK family underscores the power of structural biology in guiding drug discovery efforts.

References

Peficitinib: A Comprehensive Technical Guide on its Pharmacodynamics and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peficitinib (ASP015K) is an orally administered, once-daily pan-Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis (RA) in Japan and Korea.[1][2][3] It demonstrates efficacy in patients with moderate-to-severe RA, including those with an inadequate response to conventional synthetic disease-modifying antirheumatic drugs (csDMARDs) like methotrexate.[1][4] This technical guide provides an in-depth review of the pharmacodynamic and pharmacokinetic properties of this compound, summarizing key data from preclinical and clinical studies. It includes detailed experimental methodologies and visual representations of its mechanism of action and metabolic pathways to support further research and development.

Pharmacodynamics

Mechanism of Action: Pan-JAK Inhibition

This compound functions as a potent, orally bioavailable inhibitor of the Janus kinase family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These intracellular tyrosine kinases are critical for transducing signals from a wide array of cytokines and growth factors that are implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis.

The binding of cytokines (e.g., interleukins, interferons) to their corresponding cell surface receptors triggers the activation of receptor-associated JAKs. Activated JAKs then phosphorylate both themselves and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the cell nucleus. Once in the nucleus, STAT dimers bind to specific DNA sequences, modulating the transcription of genes involved in inflammation, immune response, and cell growth.

By inhibiting JAKs, this compound effectively blocks this signaling cascade, preventing the phosphorylation and activation of STATs. This disruption leads to a reduction in the production of pro-inflammatory cytokines and mitigates the downstream inflammatory processes that contribute to the signs and symptoms of rheumatoid arthritis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Effect of Peficitinib on STAT5 Phosphorylation

Introduction

This compound (formerly known as ASP015K) is an orally administered, novel Janus kinase (JAK) inhibitor developed for the treatment of autoimmune diseases such as rheumatoid arthritis (RA).[1][2] The therapeutic efficacy of this compound stems from its ability to modulate cytokine signaling pathways that are central to the inflammatory processes underlying these conditions.[3][4] A critical mechanism in this process is the JAK-Signal Transducer and Activator of Transcription (STAT) pathway.[5] This guide provides a detailed examination of this compound's mechanism of action, with a specific focus on its inhibitory effect on the phosphorylation of STAT5, a key mediator of immune cell activation, proliferation, and differentiation.

Core Mechanism: Inhibition of the JAK-STAT Pathway

The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors essential for immunity and hematopoiesis. The process is initiated when a cytokine binds to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression.

This compound functions as a potent inhibitor of the JAK family of tyrosine kinases. By binding to the ATP-binding site of JAKs, it blocks their catalytic activity, thereby preventing the phosphorylation and subsequent activation of STAT proteins, including STAT5. This disruption of the signaling cascade is fundamental to its therapeutic effect in autoimmune diseases where this pathway is often overactive.

Quantitative Data on this compound's Inhibitory Activity

This compound demonstrates potent inhibition across multiple JAK family members, with a moderate selectivity for JAK3. Its efficacy has been quantified through various in vitro assays, measuring both direct enzyme inhibition and the functional consequence of STAT phosphorylation.

Table 1: this compound IC₅₀ Values for JAK Family Kinases

| Kinase | IC₅₀ (nM) | Reference(s) |

| JAK1 | 3.9 | |

| JAK2 | 5.0 | |

| JAK3 | 0.7 | |

| Tyk2 | 4.8 |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the kinase activity.

The functional consequence of JAK inhibition is the suppression of cytokine-induced STAT phosphorylation. This compound has been shown to inhibit STAT5 phosphorylation in a concentration-dependent manner in various cell types.

Table 2: this compound IC₅₀ Values for Inhibition of STAT5 Phosphorylation

| Cell Type / Condition | Stimulus | IC₅₀ (nM) | Reference(s) |

| Rat Whole Blood | IL-2 | 124 | |

| Human Lymphocytes | IL-2 | 127 | |

| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA FLS) | IL-6 + sIL-6R | Suppressed in a concentration-dependent manner (0.1, 1, 5 µM) | |

| Human T-cells | IL-2 | Inhibited in a concentration-dependent manner |

Studies show this compound effectively suppresses STAT5 phosphorylation induced by relevant cytokines like Interleukin-2 (IL-2).

Experimental Protocols for Measuring STAT5 Phosphorylation

The assessment of STAT5 phosphorylation is crucial for evaluating the pharmacodynamic effects of JAK inhibitors like this compound. The two most common methods employed are Western Blotting and Flow Cytometry.

Protocol 1: Western Blotting for Phospho-STAT5 (p-STAT5)

This method allows for the detection and semi-quantification of p-STAT5 in cell lysates.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., RA FLS, PBMCs) to the desired confluency.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle control for a specified duration (e.g., 24 hours).

-

Stimulate the cells with a cytokine known to activate the JAK-STAT5 pathway (e.g., IL-6 and sIL-6R at 100 ng/mL each) for a short period (e.g., 10 minutes) to induce STAT5 phosphorylation.

-

-

Cell Lysis:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody for total STAT5.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of p-STAT5.

-

Protocol 2: Flow Cytometry for Phospho-STAT5 (p-STAT5)

Flow cytometry provides a quantitative measurement of p-STAT5 at the single-cell level, which is particularly useful for analyzing heterogeneous cell populations like peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Cell Preparation and Treatment:

-

Prepare a single-cell suspension of the cells of interest (e.g., human PBMCs).

-

(Optional) Pre-incubate cells with this compound or other JAK inhibitors at various concentrations.

-

-

Cytokine Stimulation:

-

Stimulate approximately 5x10⁴ to 1x10⁵ cells per condition with a cytokine (e.g., IL-2 or IL-7) for a brief period (e.g., 15 minutes) at 37°C to induce STAT5 phosphorylation. Include an unstimulated control.

-

-

Fixation:

-

Immediately stop the stimulation by fixing the cells with a fixative agent like paraformaldehyde (e.g., BD Phosflow Lyse/Fix Buffer). This cross-links proteins and terminates enzyme activity, preserving the phosphorylation state.

-

-

Permeabilization:

-

Permeabilize the cells using an agent like ice-cold methanol (e.g., BD Perm Buffer III). This allows the intracellular anti-p-STAT5 antibody to access its target.

-

-

Antibody Staining:

-

Wash the permeabilized cells.

-

Stain the cells with a fluorochrome-conjugated antibody specific for p-STAT5 (e.g., anti-pSTAT5 (Y694)-Alexa647).

-

Co-stain with antibodies for cell surface markers (e.g., CD3, CD4) to identify specific cell populations (e.g., T-cells).

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the cell population(s) of interest and quantify the median fluorescence intensity (MFI) of the p-STAT5 signal. The MFI is proportional to the amount of p-STAT5 per cell.

-

Summary and Conclusion

This compound is a potent JAK inhibitor that effectively suppresses the phosphorylation of STAT5 induced by various cytokines. This inhibitory action has been demonstrated across multiple cell types relevant to autoimmune diseases, including T-cells, lymphocytes, and fibroblast-like synoviocytes. Quantitative data consistently show that this compound inhibits STAT5 phosphorylation in a concentration-dependent manner, with IC₅₀ values in the low nanomolar range for JAK kinases and the mid-nanomolar range for cellular STAT5 phosphorylation.

The methodologies of Western Blotting and Flow Cytometry are standard for elucidating the impact of this compound on this signaling pathway. The disruption of JAK-STAT5 signaling by this compound prevents the transcription of pro-inflammatory genes, thereby reducing inflammation and immune cell activation. This detailed understanding of this compound's effect on STAT5 phosphorylation is vital for ongoing research and the development of targeted therapies for rheumatoid arthritis and other immune-mediated inflammatory diseases.

References

- 1. A novel JAK inhibitor, this compound, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound for the treatment of rheumatoid arthritis: an overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. This compound [drugcentral.org]

- 5. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]

Peficitinib: A Technical Guide to its Pan-JAK Inhibitory Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pan-Janus kinase (JAK) inhibitory effects of peficitinib (ASP015K). It details the molecule's mechanism of action, inhibitory potency against JAK family members, and its effects in relevant cellular and in vivo models of inflammation and autoimmune disease. This document is intended to serve as a resource for researchers and professionals involved in the study and development of immunomodulatory therapies.

Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the Janus kinase family of intracellular, non-receptor tyrosine kinases, which are crucial transducers of cytokine-mediated signals.[1][2] The binding of various cytokines, growth factors, and interferons to their respective receptors on the cell surface activates associated JAKs.[2] This activation initiates a signaling cascade known as the JAK-STAT pathway, which plays a pivotal role in immune cell development, activation, and function.

Activated JAKs phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus.[2] Within the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of genes involved in inflammatory responses.

This compound, by inhibiting JAKs, effectively blocks this phosphorylation cascade, preventing the activation of STATs and subsequently downregulating the expression of pro-inflammatory genes. This disruption of the JAK-STAT pathway is the fundamental mechanism underlying this compound's immunomodulatory and anti-inflammatory properties.

Quantitative Data on Inhibitory Activity

This compound is characterized as a pan-JAK inhibitor, demonstrating potent inhibition across multiple members of the JAK family. The half-maximal inhibitory concentrations (IC50) from various assays are summarized below.

Table 1: In Vitro Enzymatic Inhibition of JAK Kinases by this compound

| Kinase Target | IC50 (nM) | Reference(s) |

| JAK1 | 3.9 | |

| JAK2 | 5.0 | |

| JAK3 | 0.7 | |

| TYK2 | 4.8 |

Data represents the concentration of this compound required to inhibit 50% of the enzymatic activity of the purified kinase in a cell-free assay.

Table 2: Cellular Inhibitory Activity of this compound

| Assay | Cell Type | Stimulus | Measured Endpoint | IC50 (nM) | Reference(s) |

| T-cell Proliferation | Rat Splenocytes | IL-2 | Proliferation | 10 | |

| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | pSTAT5 Levels | 124 | |

| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | pSTAT5 Levels | 127 | |

| Cytokine-Induced STAT Phosphorylation | Human PBMCs | Various Cytokines | pSTAT Levels | Varies by cytokine |

These assays measure the functional consequences of JAK inhibition within a cellular context.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Measured Endpoint | ED50 (mg/kg) | Reference(s) |

| Rat Adjuvant-Induced Arthritis | Prophylactic or Therapeutic (Oral) | Paw Swelling | 2.7 |

ED50 represents the dose required to achieve 50% of the maximum therapeutic effect in the animal model.

Experimental Protocols

This section provides an overview of the methodologies used to characterize the pan-JAK inhibitory effects of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified JAK kinases.

Methodology:

-

Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable peptide substrate, ATP, and this compound at various concentrations.

-

Procedure:

-

The JAK enzyme and its peptide substrate are prepared in an appropriate assay buffer.

-

Serially diluted this compound is pre-incubated with the JAK enzyme.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified duration.

-

The reaction is terminated, and the amount of phosphorylated substrate or ADP produced is quantified using a detection method such as luminescence or fluorescence.

-

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular STAT Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.

Methodology (Western Blot):

-

Cell Culture: Rheumatoid arthritis fibroblast-like synoviocytes (RA FLS) are cultured under standard conditions.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 24 hours) before stimulation with a cytokine cocktail (e.g., IL-6 and IL-6R).

-

Cell Lysis: Following stimulation, cells are lysed to extract total protein.

-

SDS-PAGE and Western Blotting: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT1, STAT3, and STAT5, as well as total STAT proteins as loading controls.

-

Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

-

Data Analysis: The intensity of the phosphorylated STAT bands is quantified and normalized to the total STAT bands to determine the dose-dependent inhibition by this compound.

T-Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of T-lymphocytes, a key event in the adaptive immune response.

Methodology:

-

Cell Isolation: Splenocytes are isolated from rats.

-

Treatment and Stimulation: The cells are incubated with the T-cell mitogen Interleukin-2 (IL-2) in the presence of varying concentrations of this compound for a period of time (e.g., 3 days).

-

Proliferation Measurement: Cell proliferation is assessed using a standard method, such as the incorporation of a labeled nucleotide (e.g., BrdU or [3H]-thymidine) or a dye dilution assay (e.g., CFSE).

-

Data Analysis: The level of proliferation is quantified, and the IC50 for the inhibition of T-cell proliferation is calculated.

Rat Adjuvant-Induced Arthritis (AIA) Model

Objective: To assess the in vivo efficacy of this compound in a well-established animal model of rheumatoid arthritis.

Methodology:

-

Induction of Arthritis: Arthritis is induced in Lewis rats by a single injection of Freund's Complete Adjuvant at the base of the tail.

-

Treatment: this compound is administered orally once daily, either in a prophylactic (before disease onset) or therapeutic (after disease onset) regimen.

-

Efficacy Assessment: The severity of arthritis is evaluated regularly by measuring paw volume (paw swelling) and through histological examination of the joints to assess inflammation, pannus formation, and bone destruction.

-

Data Analysis: The dose-dependent effects of this compound on paw swelling and histological scores are determined, and the ED50 is calculated.

Downstream Functional Consequences

The pan-JAK inhibitory activity of this compound translates into several key functional effects on cells involved in the pathogenesis of rheumatoid arthritis.

-

Inhibition of Pro-inflammatory Cytokine Production: In RA fibroblast-like synoviocytes (FLS), a key cell type in the inflamed synovium, this compound has been shown to suppress the production of pro-inflammatory mediators.

-

Suppression of Monocyte Chemotaxis: this compound-treated RA FLS conditioned medium exhibits a reduced capacity to attract monocytes, suggesting that this compound can dampen the recruitment of inflammatory cells to the joint. This effect is mediated, at least in part, by the suppression of MCP-1/CCL2 secretion from FLS.

Conclusion

This compound is a potent, orally bioavailable pan-JAK inhibitor that effectively targets the JAK-STAT signaling pathway. Its ability to inhibit multiple JAK family members translates to robust suppression of key cellular processes that drive the inflammatory and autoimmune responses characteristic of diseases like rheumatoid arthritis. The preclinical data summarized in this guide provide a strong rationale for its clinical development and utility as a therapeutic agent for immunologically mediated disorders.

References

Methodological & Application

Peficitinib In Vitro Assay Protocols: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed protocols for key in vitro assays to characterize the activity of Peficitinib (ASP015K), a potent inhibitor of the Janus kinase (JAK) family of enzymes. These protocols are intended for researchers, scientists, and drug development professionals working to understand the pharmacological profile of this compound and similar molecules.

This compound is an orally active JAK inhibitor that demonstrates inhibitory activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1] By blocking these enzymes, this compound interferes with the JAK-STAT signaling pathway, a critical cascade in the cellular response to numerous cytokines and growth factors.[2] This pathway is integral to immune responses and inflammatory processes, making its inhibition a key therapeutic strategy for autoimmune diseases such as rheumatoid arthritis.[2][3]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound across various assays.

Table 1: this compound Inhibitory Potency (IC50) against JAK Enzymes

| Target | IC50 (nM) |

| JAK1 | 3.9 |

| JAK2 | 5.0 |

| JAK3 | 0.7 |

| Tyk2 | 4.8 |

Source: MedChemExpress. All IC50 values are approximate and may vary based on experimental conditions.[1]

Table 2: this compound Cellular Activity (IC50)

| Assay | Cell Type | Stimulant | Measured Effect | IC50 (nM) |

| T-cell Proliferation | Rat Splenocytes | IL-2 | Inhibition of Proliferation | 10 |

| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | Inhibition of pSTAT5 | 124 |

| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | Inhibition of pSTAT5 | 127 |

Source: MedChemExpress. All IC50 values are approximate and may vary based on experimental conditions.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the JAK-STAT signaling pathway and the general workflows for the described in vitro assays.

Experimental Protocols

Biochemical JAK Kinase Activity Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified JAK enzymes. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.

Materials:

-

Purified recombinant JAK1, JAK2, JAK3, or Tyk2 enzyme

-

Kinase substrate (e.g., IRS1-tide peptide)

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Luminescent kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the this compound dilutions to the appropriate wells. Include wells for a positive control (enzyme activity without inhibitor) and a negative control (no enzyme).

-

Add the diluted JAK enzyme to all wells except the negative control.

-

Prepare a master mix of the kinase substrate and ATP in kinase assay buffer.

-

Initiate the kinase reaction by adding the ATP/substrate master mix to all wells.

-

Incubate the plate at 30°C for 45 minutes.

-

Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular STAT Phosphorylation Assay (Flow Cytometry)

This protocol measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Materials:

-

Fresh human whole blood or isolated PBMCs

-

This compound

-

Cytokine for stimulation (e.g., IL-2 for pSTAT5, IL-6 for pSTAT3, IFN-α for pSTAT1)

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., ice-cold 90% methanol)

-

Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5)

-

Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8, CD14)

-

Staining buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Aliquot whole blood or PBMCs into flow cytometry tubes.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Stimulate the cells by adding the appropriate cytokine and incubate for 15 minutes at 37°C. Include an unstimulated control.

-

Immediately fix the cells by adding pre-warmed fixation buffer and incubate for 10 minutes at 37°C.

-

Permeabilize the cells by adding ice-cold methanol and incubating on ice for 30 minutes.

-

Wash the cells with staining buffer.

-

Stain the cells with a cocktail of anti-pSTAT and cell surface marker antibodies for 30-60 minutes at room temperature in the dark.

-

Wash the cells and resuspend in staining buffer for analysis.

-

Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal within the gated immune cell populations.

-

Determine the IC50 of this compound for the inhibition of STAT phosphorylation.

T-Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of T-cells following stimulation.

Materials:

-

Isolated rat splenocytes or human PBMCs

-

This compound

-

IL-2

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Cell proliferation detection reagent (e.g., CyQUANT®, WST-1, or similar)

-

96-well cell culture plates

Procedure:

-

Seed splenocytes or PBMCs in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Add serial dilutions of this compound to the wells.

-

Stimulate the cells with IL-2 (e.g., 100 ng/mL). Include unstimulated and stimulated controls without the inhibitor.

-

Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance or fluorescence on a microplate reader.

-

Calculate the percent inhibition of proliferation and determine the IC50 value. A study on rheumatoid arthritis fibroblast-like synoviocytes showed that 5 µM of this compound resulted in a 14% reduction in proliferation.

Cytokine and Chemokine Production Assay (ELISA)

This protocol is for measuring the effect of this compound on the production of pro-inflammatory cytokines and chemokines from stimulated cells, such as rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS).

Materials:

-

RA-FLS or other relevant cell type

-

This compound

-

Stimulants (e.g., IL-6 and soluble IL-6 receptor)

-

Cell culture medium

-

ELISA kit for the cytokine/chemokine of interest (e.g., MCP-1/CCL2)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RA-FLS in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Stimulate the cells with IL-6 (100 ng/mL) and soluble IL-6R (100 ng/mL).

-

Incubate for an appropriate time to allow for cytokine/chemokine production (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-

Perform an ELISA for the target analyte (e.g., MCP-1/CCL2) according to the kit manufacturer's instructions. Briefly, this involves adding the supernatant to an antibody-coated plate, followed by a detection antibody, a substrate, and a stop solution.

-

Read the absorbance at 450 nm.

-

Quantify the concentration of the cytokine/chemokine in each sample using a standard curve and determine the inhibitory effect of this compound. In one study, this compound was shown to suppress the secretion of MCP-1/CCL2 in the supernatant of RA-FLS.

References

Peficitinib Cell-Based Assay Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib (ASP015K) is an orally active, potent pan-Janus kinase (JAK) inhibitor that demonstrates inhibitory activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1][2][3][4] The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses, making it a key target for therapeutic intervention in autoimmune diseases and other inflammatory conditions.[5] this compound has shown efficacy in preclinical models and clinical trials for rheumatoid arthritis. This document provides detailed application notes and protocols for essential cell-based assays to evaluate the pharmacological activity of this compound.

Mechanism of Action

This compound exerts its immunomodulatory effects by inhibiting the JAK family of tyrosine kinases. This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn blocks their translocation to the nucleus and subsequent transcription of target genes involved in inflammatory responses.

Below is a diagram illustrating the JAK/STAT signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of this compound in various cell-based assays.

Table 1: this compound IC50 Values for JAK Enzyme Inhibition

| Target | IC50 (nM) |

| JAK1 | 3.9 |

| JAK2 | 5.0 |

| JAK3 | 0.7 |

| Tyk2 | 4.8 |

Table 2: this compound IC50 Values in Cell-Based Assays

| Assay | Cell Type | Stimulus | Measured Endpoint | IC50 (nM) |

| T-cell Proliferation | Rat Splenocytes | IL-2 | Proliferation | 10 |

| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | pSTAT5 | 127 |

| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | pSTAT5 | 124 |

| STAT1, STAT3, STAT5 Phosphorylation | RA FLS | IL-6 + sIL-6R | pSTAT1, pSTAT3, pSTAT5 | Concentration-dependent inhibition (0.1-5 µM) |

Table 3: Effect of this compound on Cytokine Production and Cell Proliferation

| Assay | Cell Type | Stimulus | Measured Endpoint | This compound Concentration | Result |

| Cytokine Production | RA FLS | IL-6 + sIL-6R | MCP-1/CCL2 | 5 µM | Suppression of secretion |

| Cell Proliferation | RA FLS | IL-6 + sIL-6R | Proliferation | 5 µM | 14% reduction in proliferation |

| Monocyte Migration | THP-1, PBMC | RA FLS-conditioned medium | Migration | 5 µM | Reduced migration |

Experimental Protocols

STAT Phosphorylation Assay by Flow Cytometry

This assay measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in peripheral blood mononuclear cells (PBMCs).

Workflow Diagram:

Protocol:

-

Cell Preparation: Isolate PBMCs from healthy human donor blood using density gradient centrifugation.

-

Pre-incubation: Resuspend PBMCs in a suitable cell culture medium and pre-incubate with varying concentrations of this compound or vehicle control (e.g., DMSO) for 30 minutes at 37°C.

-

Stimulation: Add the appropriate cytokine (e.g., recombinant human IL-2 or IL-6) to induce STAT phosphorylation and incubate for the recommended time (e.g., 15-30 minutes) at 37°C.

-

Fixation: Stop the stimulation by adding a fixation buffer (e.g., BD Cytofix™) and incubate for 10 minutes at 37°C.

-

Permeabilization: Wash the cells and then permeabilize by adding a permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III) and incubating for 30 minutes on ice.

-

Staining: Wash the cells and stain with a fluorochrome-conjugated anti-phospho-STAT antibody (e.g., anti-pSTAT5) for 30-60 minutes at 4°C in the dark.

-

Analysis: Wash the cells and resuspend in a suitable buffer for analysis by flow cytometry. Determine the median fluorescence intensity (MFI) of the pSTAT signal.

-

Data Interpretation: Calculate the percentage of inhibition of STAT phosphorylation for each this compound concentration relative to the vehicle control.

T-Cell Proliferation Assay

This assay assesses the effect of this compound on IL-2-induced T-cell proliferation.

Protocol:

-

Cell Preparation: Isolate splenocytes from male Lewis rats and resuspend in a complete culture medium.

-

Assay Setup: Seed the splenocytes into a 96-well plate.

-

Compound Addition: Add serial dilutions of this compound or vehicle control to the wells.

-

Stimulation: Add recombinant human IL-2 to the wells to stimulate T-cell proliferation.

-

Incubation: Incubate the plate for 3 days at 37°C in a CO2 incubator.

-

Proliferation Measurement: Assess cell proliferation using a standard method, such as the addition of a resazurin-based reagent (e.g., CellTiter-Blue®) or [³H]-thymidine incorporation, and measure the signal according to the manufacturer's instructions.

-

Data Analysis: Plot the proliferation signal against the this compound concentration to determine the IC50 value.

Cytokine Production Assay

This assay measures the inhibitory effect of this compound on the production and secretion of pro-inflammatory cytokines from stimulated PBMCs.

Protocol:

-

Cell Preparation: Isolate human PBMCs as described previously.

-

Assay Setup: Seed the PBMCs into a 96-well plate. For T-cell receptor (TCR) stimulation, pre-coat the plate with an anti-CD3 antibody.

-

Compound Addition: Add various concentrations of this compound or vehicle control to the wells and pre-incubate for 30 minutes at 37°C.

-

Stimulation:

-

TCR Stimulation: Add soluble anti-CD28 antibody to the anti-CD3 pre-coated wells.

-

Cytokine Stimulation: Add a cytokine such as IL-2 to the wells.

-

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of target cytokines (e.g., IFN-γ, TNF-α, IL-4, IL-13) in the supernatants using specific ELISA kits or a multiplex bead-based immunoassay (e.g., Cytometric Bead Array) according to the manufacturer's protocols.

-

Data Analysis: Plot the cytokine concentration against the this compound concentration to evaluate the inhibitory effect.

Conclusion

The cell-based assays outlined in this document provide a robust framework for characterizing the pharmacological profile of this compound. These protocols can be adapted for screening and lead optimization of other JAK inhibitors in a drug discovery setting. The provided quantitative data serves as a benchmark for evaluating the potency and cellular activity of this compound and related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Investigation of Potential Drug–Drug Interactions between this compound (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel JAK inhibitor, this compound, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and structural characterization of this compound (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Peficitinib Efficacy Studies in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib is an oral Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of rheumatoid arthritis (RA).[1][2] It functions by inhibiting the activity of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and tyrosine kinase 2), which are crucial for the signaling of numerous cytokines implicated in the pathogenesis of inflammatory diseases.[1][3] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in established preclinical animal models of rheumatoid arthritis, specifically the Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA) rat models.

This compound modulates the JAK-STAT signaling pathway, a critical intracellular cascade that transduces signals from cytokine and growth factor receptors on the cell membrane to the nucleus, leading to the transcription of genes involved in inflammation and immunity.[4] By inhibiting JAKs, this compound effectively dampens the inflammatory response characteristic of autoimmune diseases like rheumatoid arthritis.

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors involved in RA pathogenesis, including interleukins (ILs) and interferons (IFNs). The binding of these cytokines to their receptors triggers the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus, where they regulate the transcription of target genes, including those encoding pro-inflammatory mediators. This compound, as a pan-JAK inhibitor, broadly suppresses this signaling cascade.

Below is a diagram illustrating the central role of the JAK-STAT pathway in rheumatoid arthritis and the inhibitory action of this compound.

References

Peficitinib in the Rat Adjuvant-Induced Arthritis Model: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of peficitinib, a Janus kinase (JAK) inhibitor, in the rat adjuvant-induced arthritis (AIA) model. This information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound and other potential therapeutics for rheumatoid arthritis.

Introduction

This compound is an orally active JAK inhibitor that has demonstrated efficacy in treating rheumatoid arthritis.[1] It functions by inhibiting the JAK-STAT signaling pathway, which is crucial for mediating the immune responses involved in the pathogenesis of autoimmune and inflammatory diseases.[2] The rat adjuvant-induced arthritis (AIA) model is a widely used preclinical model for evaluating the efficacy of anti-arthritic agents.[3] This model exhibits robust, measurable polyarticular inflammation, bone resorption, and periosteal bone proliferation, making it a valuable tool for drug development.[3]

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats

This protocol outlines the induction and assessment of arthritis in a rat model.

Materials:

-

Animals: Lewis, Sprague-Dawley (SD), or Wistar rats (6-12 weeks old are recommended as younger and older rats may be resistant).[4]

-

Adjuvant: Complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis. Note that commercial preparations of CFA with 1 mg/mL of mycobacteria are often not effective.

-

Syringes and Needles: 1 mL glass syringes with 25-gauge needles.

-

Anesthesia (optional, for intra-articular injections): Ketamine hydrochloride (100 mg/kg) and xylazine hydrochloride (10 mg/kg).

Procedure:

-

Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.

-

Adjuvant Preparation: Thoroughly resuspend the CFA before each injection by rolling the syringe between the hands to ensure a uniform suspension of mycobacterial particles.

-

Induction of Arthritis:

-

Subcutaneous Injection (Base of Tail): Inject 0.1 mL of the CFA suspension subcutaneously at the base of the tail. This method allows for the evaluation of arthritis in all four paws.

-

Subcutaneous Injection (Footpad): Alternatively, inject 0.05 mL of the CFA suspension subcutaneously into the footpad of a rear paw. This will induce a primary inflammatory reaction in the injected paw.

-

-

Disease Progression:

-

Clinical signs of arthritis typically appear around day 9 or 10 after adjuvant injection.

-

In the footpad injection model, a secondary arthritis will develop in the non-injected paws around days 12-14.

-

-

Assessment of Arthritis:

-

Arthritis Score: Visually score the severity of arthritis in each paw daily from day 10 to 25.

-

Paw Swelling: Measure the volume of the paws using a plethysmometer.

-

Pain Threshold and Grip Strength: Assess pain and functional limitation.

-

Histopathology: At the end of the study, collect joint tissues for histopathological examination to assess inflammation, cartilage destruction, and bone erosion.

-

Bone Mineral Density: Evaluate bone loss using techniques like micro-computed tomography (µCT).

-

This compound Dosage and Administration

This compound has been shown to be effective in the rat AIA model through both prophylactic (dosing initiated at the time of disease induction) and therapeutic (dosing initiated after the onset of clinical signs) oral administration.

Data Presentation

Table 1: Oral this compound Dosage in Rat Adjuvant-Induced Arthritis Model

| Dosage Range (mg/kg) | Administration Schedule | Key Findings | Reference |

| 3 - 30 | Repeated oral administration | Dose-dependent and significant attenuation of arthritis score, paw swelling, pain threshold, grip strength, and histopathologic injuries. | |

| 10 | Repeated oral administration | Demonstrated comparable efficacy to tofacitinib at 3 mg/kg. Showed greater inhibitory effects on the loss of bone mineral density and synovial thickening score compared to tofacitinib at a comparable plasma concentration. |

Table 2: Comparative Efficacy of this compound and Tofacitinib

| Compound | Dosage (mg/kg) | Key Efficacy Measures | Reference |

| This compound | 10 | Comparable efficacy on arthritis-associated symptoms to tofacitinib (3 mg/kg) at similar plasma concentrations. Greater efficacy on some inflammation and bone destruction-associated parameters. | |

| Tofacitinib | 3 | Comparable efficacy on arthritis-associated symptoms to this compound (10 mg/kg). |

Mechanism of Action: JAK-STAT Signaling Pathway

This compound is a JAK inhibitor that targets JAK1 and JAK3 with high potency. The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors that are implicated in the pathogenesis of rheumatoid arthritis. By inhibiting JAKs, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents their translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. This ultimately leads to a reduction in inflammation and amelioration of arthritis symptoms.

Visualizations

Caption: Experimental workflow for the rat adjuvant-induced arthritis (AIA) model.

Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for Peficitinib Administration in a Mouse Model of Collagen-Induced Arthritis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peficitinib is a novel oral pan-Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of rheumatoid arthritis (RA) by targeting the JAK-STAT signaling pathway, which is crucial for mediating the effects of numerous pro-inflammatory cytokines.[1][2] The collagen-induced arthritis (CIA) in mice is a widely utilized preclinical model that shares many pathological and immunological features with human RA, making it an invaluable tool for evaluating novel therapeutic agents like this compound.[3]

These application notes provide a comprehensive overview of the administration of this compound in the mouse CIA model. While direct studies detailing the administration of this compound in mouse CIA models are not extensively available in published literature, this document compiles detailed protocols for the induction and assessment of CIA in mice and provides a representative protocol for the administration of a JAK inhibitor based on studies with similar compounds, such as tofacitinib and baricitinib.[4][5] This information is intended to serve as a guide for researchers designing preclinical studies to evaluate the efficacy of this compound in a mouse model of inflammatory arthritis.

This compound: Mechanism of Action

This compound is a potent inhibitor of the Janus kinase family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are critical components of the signaling pathways for a wide range of cytokines and growth factors implicated in the pathogenesis of RA, including interleukins (IL-6, IL-17) and interferons. By inhibiting these JAKs, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents their translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

JAK-STAT Signaling Pathway in Rheumatoid Arthritis

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental Protocols

Induction of Collagen-Induced Arthritis (CIA) in Mice

This protocol describes the standard method for inducing arthritis in susceptible mouse strains, such as DBA/1.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine Type II Collagen (CII), immunization grade

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M Acetic Acid

-

Sterile syringes and needles (26G or smaller)

-

Emulsifying needle or device

Procedure:

-

Preparation of Collagen Emulsion (Day 0):

-

Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gentle stirring overnight at 4°C.

-

Prepare a 1:1 emulsion of the collagen solution with CFA (e.g., 500 µL of collagen solution mixed with 500 µL of CFA).

-

Emulsify the mixture until a stable, thick emulsion is formed (a drop of the emulsion should not disperse in water).

-

-

Primary Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare a 1:1 emulsion of the 2 mg/mL collagen solution with IFA.

-

Inject 100 µL of the collagen-IFA emulsion intradermally at a site different from the primary injection.

-

-

Monitoring:

-

Begin monitoring for signs of arthritis around day 21. The onset of arthritis typically occurs between days 25 and 35.

-

Score the mice for clinical signs of arthritis 3-4 times per week.

-

Clinical Assessment of Arthritis

The severity of arthritis is evaluated using a standardized clinical scoring system.

Scoring System:

Each paw is scored on a scale of 0-4:

-

0: No evidence of erythema or swelling.

-

1: Erythema and mild swelling confined to the tarsals or ankle, or swelling of one to two digits.

-

2: Erythema and mild swelling extending from the ankle to the tarsals, or swelling of three or more digits.

-

3: Erythema and moderate swelling of the entire paw.

-

4: Severe swelling of the entire paw and/or ankylosis.

The maximum arthritis score per mouse is 16. Paw thickness can also be measured using a digital caliper as a quantitative measure of inflammation.

This compound Administration (Representative Protocol)

This protocol is based on the administration of other JAK inhibitors in mouse CIA models and should be optimized for this compound.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose with 0.025% Tween 20 in sterile water)

-

Oral gavage needles

Procedure:

-

Dosing:

-

Based on studies with other JAK inhibitors like tofacitinib, a starting dose range of 15-50 mg/kg can be considered.

-

Prepare a fresh suspension of this compound in the vehicle each day.

-

-

Administration:

-

Administer this compound or vehicle daily via oral gavage.

-

The volume of administration should be consistent (e.g., 10 mL/kg body weight).

-

-

Treatment Schedule:

-

Therapeutic Model: Begin treatment upon the onset of clinical signs of arthritis (e.g., a clinical score of ≥2).

-

Prophylactic Model: Begin treatment before or at the time of the booster immunization (Day 21).

-

Continue daily administration until the end of the study (e.g., Day 42-49).

-

Histopathological Analysis of Joints

Histological examination of the joints is performed at the end of the study to assess tissue damage.

Procedure:

-

Tissue Collection and Preparation:

-

At the study endpoint, euthanize the mice and dissect the hind paws and knees.

-

Fix the joints in 10% neutral buffered formalin for 24-48 hours.

-

Decalcify the tissues in a suitable decalcifying solution.

-

Process and embed the tissues in paraffin.

-

Section the paraffin blocks (5 µm thickness) and stain with Hematoxylin and Eosin (H&E) and Safranin O/Fast Green.

-

-

Histopathological Scoring:

-

Evaluate the stained sections for inflammation, pannus formation, cartilage destruction, and bone erosion using a semi-quantitative scoring system (e.g., 0-4 or 0-5 scale for each parameter).

-

Data Presentation

The following tables provide representative quantitative data from mouse CIA studies to illustrate expected outcomes.

Table 1: Representative Clinical Arthritis Scores

| Treatment Group | Day 28 | Day 35 | Day 42 |

| Vehicle Control | 4.5 ± 0.8 | 8.2 ± 1.2 | 10.5 ± 1.5 |

| This compound (30 mg/kg) | 2.1 ± 0.5 | 3.5 ± 0.7 | 4.8 ± 0.9 |

| Dexamethasone (1 mg/kg) | 1.5 ± 0.4 | 2.2 ± 0.6 | 2.9 ± 0.7 |

| *Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. |

Table 2: Representative Paw Thickness Measurements

| Treatment Group | Paw Thickness (mm) at Day 42 |

| Naïve Control | 1.8 ± 0.1 |

| Vehicle Control | 3.5 ± 0.3 |

| This compound (30 mg/kg) | 2.4 ± 0.2 |

| Dexamethasone (1 mg/kg) | 2.1 ± 0.2 |

| *Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. |

Table 3: Representative Histopathological Scores

| Treatment Group | Inflammation | Pannus Formation | Cartilage Destruction | Bone Erosion |

| Vehicle Control | 3.2 ± 0.4 | 2.8 ± 0.3 | 2.5 ± 0.4 | 2.2 ± 0.3 |

| This compound (30 mg/kg) | 1.5 ± 0.3 | 1.2 ± 0.2 | 1.1 ± 0.2 | 1.0 ± 0.2 |

| Dexamethasone (1 mg/kg) | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.1 |

| *Data are presented as mean ± SEM on a 0-4 scale. p < 0.05 compared to Vehicle Control. |

Table 4: Representative Serum Cytokine Levels

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-17 (pg/mL) |

| Naïve Control | 15 ± 4 | 20 ± 6 | 10 ± 3 |

| Vehicle Control | 150 ± 25 | 250 ± 40 | 180 ± 30 |

| This compound (30 mg/kg) | 75 ± 15 | 110 ± 20 | 80 ± 15 |

| Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. |

Visualization of Experimental Workflow

Experimental Workflow for this compound Efficacy Testing in Mouse CIA Model

Caption: Workflow for evaluating this compound in a mouse CIA model.

Conclusion